3-(3,4-dichlorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide
Description
3-(3,4-Dichlorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a brominated imidazoazepinium derivative characterized by a seven-membered azepine ring fused with an imidazole moiety. Key structural features include:
- p-Tolyl group: A methyl-substituted phenyl ring (C₆H₄CH₃) at position 1, contributing to hydrophobic interactions.
- Hydroxy group: At position 3, enabling hydrogen bonding and influencing solubility.
- Bromide counterion: Balances the positive charge on the imidazoazepinium core.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(4-methylphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N2O.BrH/c1-15-6-9-17(10-7-15)24-14-21(26,16-8-11-18(22)19(23)13-16)25-12-4-2-3-5-20(24)25;/h6-11,13,26H,2-5,12,14H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMPESPBNKMWBD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC([N+]3=C2CCCCC3)(C4=CC(=C(C=C4)Cl)Cl)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dichlorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a quaternary ammonium salt that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 474.2 g/mol. The structure includes a hexahydroimidazo[1,2-a]azepine core substituted with a dichlorophenyl group and a p-tolyl group.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including antimicrobial, anticancer, and neuroprotective effects. The following sections detail these activities.
Antimicrobial Activity
A study on related imidazo[1,2-a]azepine derivatives showed significant antibacterial and antifungal properties. The compounds were tested against various bacterial strains and fungi using the broth microdilution method. The minimum inhibitory concentrations (MICs) were determined, revealing that certain derivatives had potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Anticancer Activity
The compound's potential in cancer therapy has also been explored. In vitro studies demonstrated that it induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and inhibition of cell proliferation .
A notable case study involved a series of experiments where the compound was administered to tumor-bearing mice. The results indicated a significant reduction in tumor size compared to controls treated with saline.
Neuroprotective Effects
Neuroprotective properties have been observed in animal models of neurodegeneration. In particular, the compound demonstrated efficacy in reducing oxidative stress markers and improving cognitive function in models of Alzheimer's disease .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Antimicrobial Mechanism : It is hypothesized that the quaternary ammonium structure enhances membrane permeability in microbial cells, leading to cell lysis.
- Cancer Cell Apoptosis : The compound may modulate signaling pathways such as PI3K/Akt and MAPK which are crucial for cell survival and apoptosis.
- Neuroprotection : Its antioxidant properties help mitigate oxidative damage in neuronal cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound shares structural homology with other imidazo-fused azepinium or pyridinium bromides, differing primarily in substituent groups and ring systems. Key analogs include:
*Hypothetical molecular formula derived from structural analogs.
Key Observations :
- Halogen Effects : The dichlorophenyl group in the target compound increases molecular weight and lipophilicity compared to fluorophenyl (e.g., 434.10 g/mol in vs. ~469.80 g/mol estimated for the target). Chlorine’s stronger electron-withdrawing nature may enhance receptor binding affinity in bioactive contexts.
- Ring System Differences : The hexahydroimidazoazepinium core (7-membered ring) in the target compound contrasts with tetrahydroimidazopyridine (6-membered) in , affecting conformational flexibility and steric interactions.
Physicochemical Properties
- Melting Points : Analogous imidazo-fused compounds exhibit melting points between 223–225°C (e.g., ), but the target compound’s dichlorophenyl group may elevate this range due to increased molecular rigidity.
- Stereochemistry : Unlike the undefined stereocenters in , the hydroxy group at position 3 in the target compound may introduce chirality, necessitating enantioselective synthesis for pharmacological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
